molecular formula C6H3BrF3NOS B11780629 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone CAS No. 1643140-09-3

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone

Katalognummer: B11780629
CAS-Nummer: 1643140-09-3
Molekulargewicht: 274.06 g/mol
InChI-Schlüssel: AZMCAFPUYDMUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone is a heterocyclic organic compound that features a thiazole ring substituted with bromine and trifluoromethyl groups. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Eigenschaften

CAS-Nummer

1643140-09-3

Molekularformel

C6H3BrF3NOS

Molekulargewicht

274.06 g/mol

IUPAC-Name

1-[4-bromo-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C6H3BrF3NOS/c1-2(12)3-4(7)11-5(13-3)6(8,9)10/h1H3

InChI-Schlüssel

AZMCAFPUYDMUCI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N=C(S1)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.